Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:
- Isoquinoline core: Substituted with a 3-methylbutyl group at position 2 and a ketone at position 1.
- Thiazole ring: Linked via an amide bond to the isoquinoline moiety.
- Ethyl acetate side chain: Attached to the thiazole ring, enhancing lipophilicity.
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3-methylbutyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C22H25N3O4S/c1-4-29-19(26)11-15-13-30-22(23-15)24-20(27)18-12-25(10-9-14(2)3)21(28)17-8-6-5-7-16(17)18/h5-8,12-14H,4,9-11H2,1-3H3,(H,23,24,27) |
InChI Key |
UVDGDOOIYBRHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Isoquinoline Derivative: The isoquinoline derivative can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be formed via a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at the ester and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted thiazole and ester derivatives.
Scientific Research Applications
Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavorings, and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules (Table 1).
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations
Core Heterocycles: The target compound’s isoquinoline core distinguishes it from quinoline () and quinazolinone () derivatives. Isoquinolines often exhibit enhanced binding to enzymatic pockets due to their planar rigidity compared to quinazolines .
The thioacetyl group in ’s quinazolinone derivative introduces sulfur-mediated interactions (e.g., van der Waals forces), which are absent in the target compound’s amide linkage .
Synthetic Routes :
- The target compound likely employs amide coupling strategies similar to and , whereas ’s benzooxazine derivative is synthesized via nucleophilic substitution with bromoethyl acetate .
Biological Relevance: ’s methoxyimino-thiazole derivative is a key intermediate in cephalosporin antibiotics, suggesting the target compound’s thiazole-ester moiety could be leveraged for β-lactamase inhibition . Sulfonylurea herbicides in (e.g., metsulfuron methyl ester) highlight how ester and heterocyclic groups modulate agrochemical activity, though the target compound’s larger size may limit herbicidal use .
Physicochemical Properties
- Solubility: The target compound’s higher molecular weight (~456.5 g/mol) and ester groups likely render it less water-soluble than ’s benzooxazine derivative (235.24 g/mol) but more lipophilic than ’s quinazolinone (417.48 g/mol) .
- Stability: The amide bond in the target compound may confer greater hydrolytic stability compared to ’s methoxyimino group, which is prone to tautomerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
